Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate
Description
Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 3-oxo (ketone) moiety at the 3-position, and a 3,5-difluorophenyl substituent at the 4-position. Its molecular formula is C₁₆H₁₉F₂NO₃ (molecular weight: 311.33 g/mol). This compound is of interest in medicinal chemistry, particularly in kinase inhibitor development and anti-inflammatory drug discovery .
Properties
Molecular Formula |
C16H19F2NO3 |
|---|---|
Molecular Weight |
311.32 g/mol |
IUPAC Name |
tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H19F2NO3/c1-16(2,3)22-15(21)19-5-4-13(14(20)9-19)10-6-11(17)8-12(18)7-10/h6-8,13H,4-5,9H2,1-3H3 |
InChI Key |
RIAYULDKRFFJED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for improved efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Methyl Groups
A direct analog, tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate (C₁₇H₂₃NO₃, MW: 289.37 g/mol), replaces fluorine atoms with methyl groups on the phenyl ring. Key differences include:
| Property | Target Compound (3,5-Difluoro) | Methyl-Substituted Analog |
|---|---|---|
| Substituent Electronic Effects | Electron-withdrawing (F) | Electron-donating (CH₃) |
| Lipophilicity (LogP) | Higher (fluorine increases) | Lower |
| Steric Bulk | Smaller (F atomic radius: 0.64 Å) | Larger (CH₃: ~2.0 Å) |
| Metabolic Stability | Likely enhanced (F resists oxidation) | Potentially reduced |
The fluorine substituents improve metabolic stability and may enhance target binding via electrostatic interactions, whereas methyl groups increase steric hindrance and hydrophobicity .
Physicochemical Properties
Comparative data for the target compound and analogs:
The carboxylic acid derivative ( ) exhibits higher polarity due to the ionizable COOH group, contrasting with the target’s ketone, which lacks acidic protons. This difference impacts solubility and bioavailability .
Biological Activity
Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate (CAS No. 1354959-49-1) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C16H19F2NO3
- Molecular Weight : 311.32 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a difluorophenyl group, which is hypothesized to enhance its biological activity through improved binding interactions with target proteins.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the tert-butyl group via tert-butylation reactions.
- Substitution with the difluorophenyl group through nucleophilic aromatic substitution.
- Carboxylation to introduce the carboxylic acid functionality.
This synthetic pathway allows for the production of the compound in a manner that can be optimized for yield and scalability .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological processes. The difluorophenyl moiety may enhance hydrophobic interactions, increasing binding affinity and specificity .
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound:
- Neuroprotective Effects : In vitro studies have demonstrated that derivatives of this compound can exhibit neuroprotective properties against amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease research. For instance, compounds similar to tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine have shown potential in reducing inflammatory markers such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. For example, it has been noted for moderate inhibition of acetylcholinesterase (AChE), which is crucial for cholinergic signaling .
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical models:
- Study on Amyloidogenesis : A study demonstrated that a related compound could inhibit Aβ aggregation by up to 85% at concentrations of 100 μM, suggesting potential therapeutic applications in Alzheimer's disease .
- In Vivo Efficacy : In animal models, compounds similar to tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine were shown to reduce cognitive deficits induced by scopolamine, indicating their potential as cognitive enhancers .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H19F2NO3 |
| Molecular Weight | 311.32 g/mol |
| CAS Number | 1354959-49-1 |
| Neuroprotective Activity | Moderate against Aβ toxicity |
| Enzyme Inhibition | Acetylcholinesterase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
